molecular formula C15H22N4O B10999009 3,3-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide

3,3-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide

Cat. No.: B10999009
M. Wt: 274.36 g/mol
InChI Key: BFFIZCNUCQNXHO-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyridine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide typically involves multiple steps:

  • Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized via a cyclization reaction involving enaminonitriles and hydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields .

  • Alkylation: : The triazolopyridine intermediate is then alkylated with 3-bromopropylamine to introduce the propyl chain.

  • Amidation: : The final step involves the reaction of the alkylated intermediate with 3,3-dimethylbutanoyl chloride to form the desired butanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can be performed on the triazolopyridine ring using agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the propyl chain, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Sodium azide, potassium cyanide, often in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the triazolopyridine ring.

    Reduction: Reduced forms of the triazolopyridine ring.

    Substitution: Substituted derivatives at the propyl chain.

Scientific Research Applications

3,3-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide is unique due to its specific structural features, which combine the triazolopyridine core with a butanamide moiety. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

3,3-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide

InChI

InChI=1S/C15H22N4O/c1-15(2,3)11-14(20)16-9-6-8-13-18-17-12-7-4-5-10-19(12)13/h4-5,7,10H,6,8-9,11H2,1-3H3,(H,16,20)

InChI Key

BFFIZCNUCQNXHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NCCCC1=NN=C2N1C=CC=C2

Origin of Product

United States

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